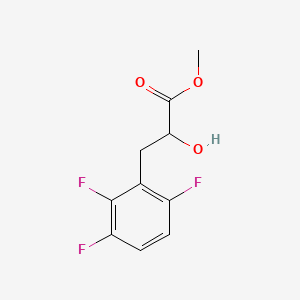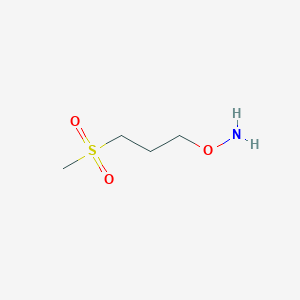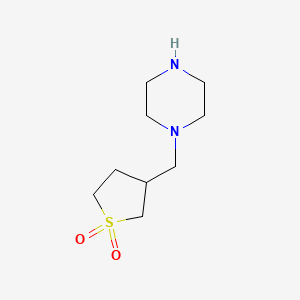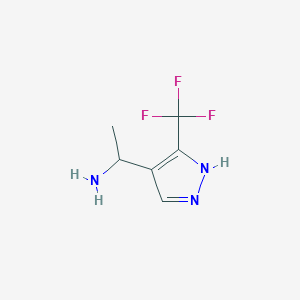
1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine typically involves the trifluoromethylation of secondary amines using reagents like CF3SO2Na. This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an alkyl group.
Scientific Research Applications
1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism by which 1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylamine: Similar in having a trifluoromethyl group, but attached to a phenyl ring instead of a pyrazole ring.
1-(Trifluoromethyl)pyrazole: Lacks the ethanamine moiety, but shares the trifluoromethyl-pyrazole core structure.
Uniqueness
1-(3-(Trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine is unique due to the combination of the trifluoromethyl group, the pyrazole ring, and the ethanamine moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H8F3N3 |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3/c1-3(10)4-2-11-12-5(4)6(7,8)9/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
OPMAMTFSIBNJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(NN=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


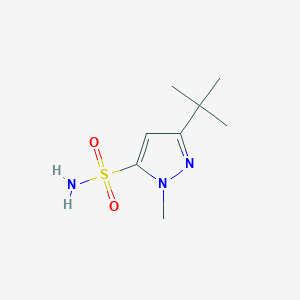
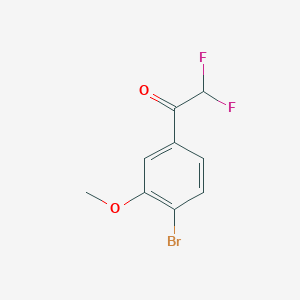


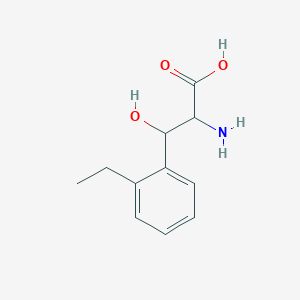

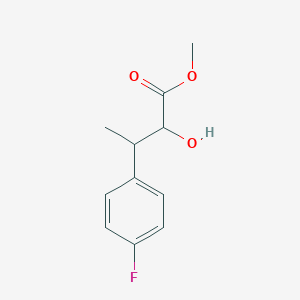

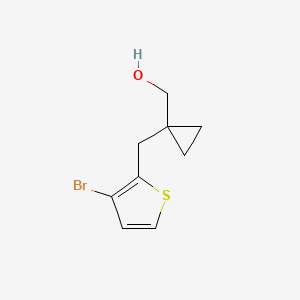
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
